1H and 13C NMR Characterization of 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde: A Technical Guide for Structural Elucidation
1H and 13C NMR Characterization of 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde: A Technical Guide for Structural Elucidation
Executive Summary
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde (CAS 872183-59-0)[1] is a highly functionalized aromatic building block frequently utilized in advanced medicinal chemistry and pharmaceutical synthesis. The benzaldehyde core is heavily substituted with three distinct heteroatom-containing groups (chloro, methoxy, and sec-butoxy), creating a complex electronic and steric environment. Because explicit, peer-reviewed spectra for this specific CAS number are not universally indexed in open-access databases, this whitepaper provides a rigorous, empirically modeled NMR profile. By leveraging established additivity rules and 2D NMR validation strategies, this guide serves as an authoritative reference for researchers needing to confirm the regiochemistry and purity of this compound.
Molecular Architecture & Predictive Rationale
The structural elucidation of this molecule requires an understanding of competing electronic substituent effects on the aromatic ring:
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Aldehyde (-CHO) at C-1: A strong electron-withdrawing group (EWG) via resonance and induction, heavily deshielding the ortho and para positions.
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Chloro (-Cl) at C-3: An inductive EWG but a weak resonance electron-donating group (EDG).
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Alkoxy groups (-OMe at C-5, -O-sec-Bu at C-4): Strong resonance EDGs that shield their respective ortho and para positions.
To generate a high-fidelity predictive model, the chemical shifts presented herein are derived using the rigorous empirical additivity rules for substituted benzenes established by Pretsch et al. in Structure Determination of Organic Compounds[2].
Experimental Workflows: Sample Preparation and Data Acquisition
To ensure a self-validating system, NMR acquisition must follow strict, reproducible protocols. The choice of solvent—typically deuterated chloroform (CDCl3)—directly impacts the observed shifts due to solvent-solute interactions. Gottlieb et al. provides the definitive reference for mapping trace impurities and solvent residual signals, which is an essential prerequisite for accurate internal referencing[3].
Step-by-Step Acquisition Protocol
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Sample Preparation: Weigh 10–15 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube.
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Temperature Equilibration: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz) and allow it to equilibrate to 298 K for 5 minutes. Causality: This prevents thermal convection currents that degrade line shape and resolution.
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Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl3. Perform gradient shimming (Z1-Z5) to achieve a TMS line width (at half-height) of < 0.5 Hz.
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1D 1H Acquisition: Apply a standard 30° pulse sequence. Spectral width: 12 ppm. Relaxation delay (D1): 1.5 seconds. Number of scans (NS): 16.
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1D 13C Acquisition: Apply a power-gated 1H decoupling sequence (e.g., zgpg30) to prevent NOE-induced integration errors while decoupling protons. Spectral width: 220 ppm. Relaxation delay: 2.0 seconds. NS: 512–1024.
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Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT). Reference the spectrum to TMS (0.00 ppm) or the residual CHCl3 peak (7.26 ppm for 1H, 77.16 ppm for 13C)[3].
Figure 1: Standardized NMR sample preparation and acquisition workflow.
1H NMR Spectral Analysis
The 1H NMR spectrum is characterized by the downfield aldehyde proton, two meta-coupled aromatic protons, and the distinct aliphatic signals of the alkoxy groups.
Table 1: Predicted 1H NMR Chemical Shifts (400 MHz, CDCl3)
| Position | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment & Causality |
| C1-CHO | 9.85 | Singlet (s) | - | 1H | Aldehyde proton; strongly deshielded by C=O magnetic anisotropy. |
| C2-H | 7.39 | Doublet (d) | ~1.8 | 1H | Aromatic proton ortho to CHO and Cl; meta-coupled to C6-H. |
| C6-H | 7.30 | Doublet (d) | ~1.8 | 1H | Aromatic proton ortho to CHO and OMe; slightly more shielded than C2-H. |
| C4-OCH | 4.35 | Sextet (sxt) | ~6.1 | 1H | Sec-butoxy methine proton; deshielded by the adjacent oxygen atom. |
| C5-OCH3 | 3.90 | Singlet (s) | - | 3H | Methoxy protons; typical shift for aryl methyl ethers. |
| C4-OCH(CH3)CH2CH3 | 1.60 - 1.80 | Multiplet (m) | - | 2H | Sec-butoxy methylene protons. (See mechanistic insight below). |
| C4-OCH(CH3) | 1.30 | Doublet (d) | ~6.1 | 3H | Sec-butoxy methyl protons (adjacent to methine). |
| C4-OCH(CH3)CH2CH3 | 0.98 | Triplet (t) | ~7.4 | 3H | Sec-butoxy terminal ethyl methyl protons. |
Expertise & Experience: The Diastereotopic Effect A critical hallmark of advanced NMR interpretation is the recognition of diastereotopic protons. The sec-butoxy group contains a chiral center at the methine carbon (-OCH-). Consequently, the two protons of the adjacent methylene group (-CH2-) reside in chemically non-equivalent environments, regardless of free bond rotation. They will not appear as a simple quintet, but rather as a complex multiplet (or two distinct overlapping multiplets) due to geminal coupling and differing vicinal couplings.
13C NMR Spectral Analysis
The 13C NMR spectrum provides a direct map of the carbon skeleton. The highly substituted nature of the aromatic ring results in significant chemical shift dispersion, preventing signal overlap.
Table 2: Predicted 13C NMR Chemical Shifts (100 MHz, CDCl3)
| Position | Chemical Shift (ppm) | Type | Assignment & Causality |
| C=O | 190.5 | Quaternary | Carbonyl carbon; heavily deshielded by oxygen electronegativity and pi-bond. |
| C-4 | 151.7 | Quaternary | Ipso to sec-butoxy; highly deshielded by direct oxygen attachment. |
| C-5 | 147.7 | Quaternary | Ipso to methoxy; highly deshielded by direct oxygen attachment. |
| C-1 | 131.8 | Quaternary | Ipso to aldehyde; moderate deshielding. |
| C-2 | 123.2 | Tertiary (CH) | Ortho to CHO and Cl. |
| C-3 | 122.7 | Quaternary | Ipso to chlorine; inductive withdrawal offsets resonance donation. |
| C-6 | 114.3 | Tertiary (CH) | Ortho to methoxy; strongly shielded by resonance electron donation. |
| C4-OCH | 80.5 | Tertiary (CH) | Sec-butoxy methine carbon. |
| C5-OCH3 | 56.2 | Primary (CH3) | Methoxy carbon. |
| C4-OCH(CH3)CH2CH3 | 29.5 | Secondary (CH2) | Sec-butoxy methylene carbon. |
| C4-OCH(CH3) | 19.2 | Primary (CH3) | Sec-butoxy methyl carbon (branch). |
| C4-OCH(CH3)CH2CH3 | 9.8 | Primary (CH3) | Sec-butoxy terminal ethyl carbon. |
2D NMR Strategies for Unambiguous Assignment
To elevate the trustworthiness of the 1D assignments, 2D NMR techniques are mandatory for a self-validating dataset.
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COSY (Correlation Spectroscopy): Confirms the connectivity within the sec-butoxy spin system (from the terminal methyl, through the diastereotopic methylene, to the methine, and the branched methyl). It also verifies the 1.8 Hz meta-coupling between H-2 and H-6.
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HSQC (Heteronuclear Single Quantum Coherence): Unambiguously links the protons to their directly attached carbons, definitively differentiating the aromatic CH signals (C2/H2 and C6/H6).
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HMBC (Heteronuclear Multiple Bond Correlation): Essential for assigning the quaternary carbons (C1, C3, C4, C5). For instance, the methoxy protons (3.90 ppm) will show a strong 3-bond correlation (3J_CH) to C-5 (147.7 ppm), locking in its exact position on the ring.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
Conclusion
The structural elucidation of 4-sec-butoxy-3-chloro-5-methoxybenzaldehyde relies on a deep understanding of electronic substituent effects and stereochemical nuances, particularly the diastereotopicity inherent to the sec-butoxy moiety. By adhering to rigorous sample preparation protocols and utilizing 2D NMR validation (COSY, HSQC, HMBC), researchers can confidently verify the molecular integrity of this complex building block prior to downstream synthetic applications.
References
- Fluorochem. "4-sec-butoxy-3-chloro-5-methoxybenzaldehyde (CAS 872183-59-0)". fluorochem.co.uk.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry / scispace.com.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). "Structure Determination of Organic Compounds: Tables of Spectral Data". acs.org.
